molecular formula C10H7Cl2N3OS B487663 N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 183306-33-4

N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B487663
CAS RN: 183306-33-4
M. Wt: 288.15g/mol
InChI Key: LHJFPOXAUPTDKB-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as DMTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMTC belongs to the class of thiadiazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. In

Scientific Research Applications

Synthetic Pathways and Chemical Properties

  • Convenient Preparations of 1,2,4-Thiadiazoles : Research outlines the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles, highlighting methodologies that could be applicable to the synthesis of N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. These compounds are prepared in high yields through oxidative dimerization of thioamides, showcasing the chemical versatility and potential applications of thiadiazoles in various fields including pharmaceuticals and materials science (Takikawa et al., 1985).

Antimicrobial and Antifungal Activities

  • Novel Tetrahydropyrimidine and Thiazolo[3,2-a]pyrimidine Derivatives : A study on the synthesis of new tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, which share a structural resemblance with the thiadiazole scaffold, demonstrated significant antimicrobial activities. This suggests that derivatives of N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide could potentially be explored for antimicrobial applications (Akbari et al., 2008).

Anticancer Properties

  • Evaluation of Thiazole and Thiadiazole Derivatives as Anticancer Agents : Research into thiazole and thiadiazole derivatives incorporating thiazole moieties revealed potent anticancer activities. These findings highlight the potential of N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and its derivatives in anticancer research and therapy development (Gomha et al., 2017).

Biological Applications Beyond Drug Use

  • Synthesis of Sulfonamides with Antiviral Activity : A study demonstrated the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid, revealing their potential antiviral activities. This suggests broader biological applications for thiadiazole derivatives in combating viral infections (Chen et al., 2010).

Advanced Materials and Molecular Structure Analysis

  • Molecular Structure Analysis of Thiadiazole Derivatives : Detailed structural analysis using techniques such as FT-IR, NMR, and HRMS, along with single-crystal X-ray diffraction, provides insights into the molecular structure of thiadiazole derivatives. Such analyses are crucial for understanding the electronic properties and potential applications in materials science (Kerru et al., 2019).

properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3OS/c1-5-9(17-15-14-5)10(16)13-7-4-2-3-6(11)8(7)12/h2-4H,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJFPOXAUPTDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001173583
Record name N-(2,3-Dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS RN

183306-33-4
Record name N-(2,3-Dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183306-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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